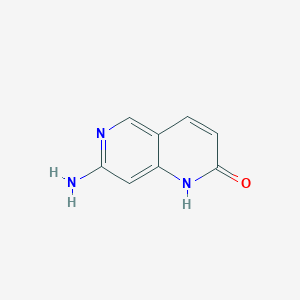

7-Amino-1,6-naphthyridin-2(1H)-one

Vue d'ensemble

Description

7-Amino-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

7-Amino-1,6-naphthyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential as an antimicrobial and anticancer agent, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, highlighting key findings from various studies, case analyses, and a comparative overview with related compounds.

This compound features a naphthyridine core structure, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its solubility and potential interactions with enzymes and receptors.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating significant potency compared to standard antibiotics.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast (SKBr3) and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: SKBr3 Breast Cancer Cells

- Concentration : 50 μM

- Effect : Induced apoptosis through caspase activation.

- Observation : Significant reduction in cell viability after 48 hours of treatment.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular processes, such as kinases associated with cancer progression.

- DNA Interaction : Its structural similarity to nucleobases allows it to intercalate into DNA, disrupting replication and transcription processes .

Comparative Analysis

When compared to other naphthyridine derivatives, this compound shows enhanced biological activity. For example:

| Compound | Activity | Remarks |

|---|---|---|

| This compound | Antimicrobial & Anticancer | Potent against multiple strains |

| 3-Amino-2-methylquinazolin-4(3H)-one | Moderate Anticancer | Limited antimicrobial activity |

| 4-Aminoquinoline | Antimalarial | Less effective against bacteria |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other drugs could enhance its applicability in clinical settings.

Applications De Recherche Scientifique

While a comprehensive review of the applications of 7-Amino-1,6-naphthyridin-2(1H)-one with detailed data tables and case studies is not available within the provided search results, the information provided allows for an overview of related compounds and their applications.

Naphthyridines and their Biomedical Applications

Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds containing two pyridine rings . 1,6-Naphthyridines, a member of this family, can provide ligands for several receptors in the body . 1,6-Naphthyridin-2(1H)-ones are a subfamily that includes more than 17,000 compounds with diverse substituents at various positions .

1,6-Naphthyridin-2(1H)-one Synthesis and Applications

1,6-Naphthyridin-2(1H)-ones have a variety of applications, and the diversity of substituents at different positions influences their biological activity . These compounds can be synthesized using methods starting from preformed pyridine or pyridone rings . Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent PI3K/mTOR dual inhibitors . The inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a studied approach to cancer therapy .

Propriétés

IUPAC Name |

7-amino-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKPBYJUVGZAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=CC(=NC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.